molecular formula C10H14O4 B13366392 7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

Cat. No.: B13366392
M. Wt: 198.22 g/mol
InChI Key: JCWPVPJYCLLPQL-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-methyl-4,11-dioxabicyclo[810]undec-8-en-5-one is a complex organic compound with a unique bicyclic structureIts molecular formula is C10H14O4, and it has a molecular weight of approximately 198.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one is unique due to its specific arrangement of functional groups and its bicyclic structure.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(8Z)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-

InChI Key

JCWPVPJYCLLPQL-IHWYPQMZSA-N

Isomeric SMILES

CC1CC2C(O2)/C=C\C(CC(=O)O1)O

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.